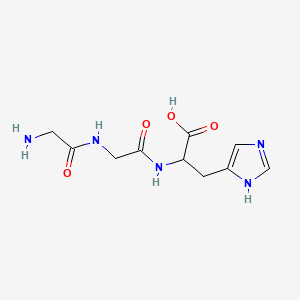
Glycylglycyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-L-histidine is a tripeptide composed of two glycine residues and one L-histidine residue. This compound is known for its ability to bind metal ions, particularly copper(II) ions, making it a valuable molecule in various biochemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycylglycyl-L-histidine can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid (glycine) to a solid resin, followed by the sequential addition of the second glycine and L-histidine residues. Each addition involves the activation of the carboxyl group of the incoming amino acid using reagents like carbodiimides, followed by coupling to the growing peptide chain .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycyl-L-histidine undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound is particularly known for its ability to form stable complexes with copper(II) ions .
Common Reagents and Conditions
Complexation: Copper(II) ions react with this compound in aqueous solutions, forming stable complexes. .
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue. .
Substitution: The compound can participate in substitution reactions, where the histidine residue’s imidazole ring can be modified by various electrophiles
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-L-histidine has numerous applications in scientific research:
Biochemistry: It is used to study metal ion transport and binding in biological systems. .
Medicine: Research on this compound contributes to understanding diseases related to metal ion dysregulation, such as Wilson’s disease and Menkes disease
Chemistry: The compound is employed in studies of peptide-metal interactions and the development of metal-based catalysts
Industry: This compound is used in the formulation of metal ion chelators and as a component in biochemical assays
Wirkmechanismus
Glycylglycyl-L-histidine exerts its effects primarily through its ability to bind metal ions. The histidine residue’s imidazole ring and the peptide backbone’s amide groups coordinate with metal ions, forming stable complexes. This binding can influence metal ion transport, availability, and reactivity in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidine: A dipeptide with similar metal-binding properties but lower stability compared to glycylglycyl-L-histidine
Glycyl-L-histidylglycine: Another tripeptide with histidine, known for forming stable metal complexes
L-pyroglutamyl-L-histidine: A dipeptide with histidine, used in similar biochemical studies
Uniqueness
This compound is unique due to its high stability and strong binding affinity for copper(II) ions. This makes it particularly valuable in studies of metal ion transport and binding, as well as in the development of metal-based catalysts .
Eigenschaften
CAS-Nummer |
93404-95-6 |
|---|---|
Molekularformel |
C10H15N5O4 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19) |
InChI-Schlüssel |
PDAWDNVHMUKWJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
![3-[(2-Methylphenyl)hydrazinylidene]-2-piperidinone](/img/structure/B11725981.png)
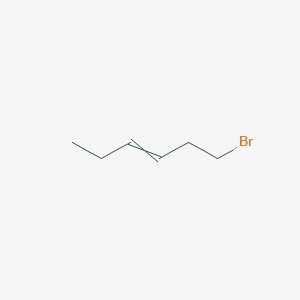
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
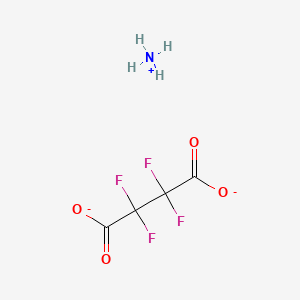
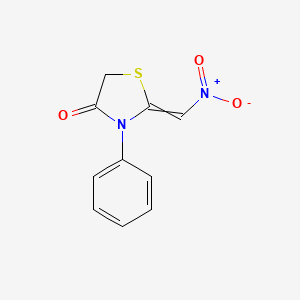

![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
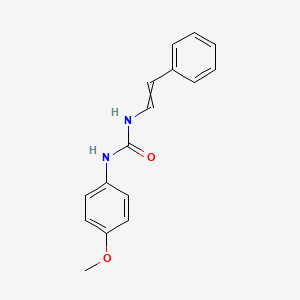
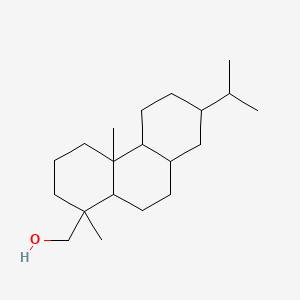
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)


